Phosphoric acid;pyrimidin-2-amine
CAS No.: 63264-08-4
Cat. No.: VC19427142
Molecular Formula: C4H8N3O4P
Molecular Weight: 193.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63264-08-4 |
|---|---|
| Molecular Formula | C4H8N3O4P |
| Molecular Weight | 193.10 g/mol |
| IUPAC Name | phosphoric acid;pyrimidin-2-amine |
| Standard InChI | InChI=1S/C4H5N3.H3O4P/c5-4-6-2-1-3-7-4;1-5(2,3)4/h1-3H,(H2,5,6,7);(H3,1,2,3,4) |
| Standard InChI Key | DFNBNRPGVXBWPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1)N.OP(=O)(O)O |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
Phosphoric acid;pyrimidin-2-amine is hypothesized to exist as a salt or ester formed between phosphoric acid () and pyrimidin-2-amine (). The pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3, features an additional amine group at position 2. Phosphoric acid may interact with this amine via hydrogen bonding, ionic interactions, or covalent esterification, depending on reaction conditions .
Table 1: Comparative Molecular Data for Related Pyrimidine-Phosphate Compounds
The estimated molecular weight of phosphoric acid;pyrimidin-2-amine (193.10 g/mol) aligns with analogous pyrimidine-phosphate adducts, suggesting potential stability in aqueous or polar solvents .
Spectral and Computational Data
While experimental spectra for phosphoric acid;pyrimidin-2-amine are unavailable, computational models predict distinct infrared (IR) absorption bands for P–O (1000–1200 cm) and N–H (3300–3500 cm) groups. Nuclear magnetic resonance (NMR) would reveal phosphorus coupling (P) and pyrimidine proton environments (H) .
Synthetic Methodologies
Phosphorylation of Pyrimidin-2-Amine
The reaction of pyrimidin-2-amine with phosphoric acid or its derivatives (e.g., phosphorus pentoxide, ) under controlled conditions is a plausible route. In analogous systems, phosphorus pentoxide facilitates phosphorylation of heterocyclic amines via nucleophilic attack by the amine on electrophilic phosphorus centers .
Table 2: Synthetic Conditions for Pyrimidine-Phosphate Derivatives
For phosphoric acid;pyrimidin-2-amine, a one-pot synthesis using and pyrimidin-2-amine hydrochloride at 180–200°C could yield the target compound, though optimization of stoichiometry and solvent (e.g., dimethylformamide) would be critical .
Mechanochemical Approaches
Grinding methods, as demonstrated for copper-phosphine-pyrimidine complexes, offer solvent-free pathways. A pestle-and-mortar approach with pyrimidin-2-amine and phosphoric acid might produce amorphous or crystalline products depending on hydration levels .
Structural and Coordination Chemistry
Hydrogen-Bonding Networks
In phosphoric acid;1H-pyrimidine-2,4-dione, three phosphate groups engage in extensive hydrogen bonding with uracil’s carbonyl and N–H groups, forming a layered crystal structure . By analogy, phosphoric acid;pyrimidin-2-amine likely exhibits similar intermolecular interactions, stabilizing its solid-state architecture.
Metal Coordination Behavior
Pyrimidine-phosphine ligands exhibit versatile coordination modes with Group 11 metals (Cu, Ag, Au). For example, [CHN-2-NH(CHPPh)] forms luminescent Cu and Ag complexes with distinct geometries . Phosphoric acid;pyrimidin-2-amine could act as a bifunctional ligand, with the phosphate group binding metals (e.g., Ca, Mg) and the pyrimidine nitrogen participating in π-stacking.
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